
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group attached to an alkene, along with a dimethylamino group and a methyl group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine can be synthesized through the regioselective and solvent-free arylation of β-nitrostyrenes with mono- and dialkyl anilines. This reaction is typically carried out using 10 mol% of choline chloride-zinc chloride deep eutectic solvent at 70°C . The reaction is highly regioselective, producing only para-substituted products .
Industrial Production Methods
These reactions are catalyzed by metal oxides, Lewis acids, or Bronsted acids, and are conducted under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reagents such as palladium on carbon (Pd/C) and hydrazine.
Common Reagents and Conditions
Oxidation: Pd/C and hydrazine are commonly used to reduce the nitro group to an amine.
Substitution: Friedel–Crafts alkylation reactions typically use catalysts like metal oxides, Lewis acids, or Bronsted acids.
Major Products Formed
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine involves its interaction with molecular targets and pathways in the body. The nitro group can be reduced to an amine, which then interacts with neurotransmitter receptors in the central nervous system. This interaction can lead to the modulation of neurotransmitter release and uptake, resulting in various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 3-bromo-N,N-dimethyl-4-(2-nitro-1-propenyl)-: This compound contains a bromine atom in place of the methyl group, which can influence its reactivity and applications.
N,N-Dimethyl-4-(2-nitroprop-1-enyl)aniline: This compound has a similar structure but differs in the position of the nitro group, affecting its chemical properties and reactivity.
Uniqueness
Its ability to undergo regioselective reactions and form pharmaceutically active compounds makes it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
55875-42-8 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
N,N,3-trimethyl-4-(2-nitroprop-1-enyl)aniline |
InChI |
InChI=1S/C12H16N2O2/c1-9-7-12(13(3)4)6-5-11(9)8-10(2)14(15)16/h5-8H,1-4H3 |
Clave InChI |
JVMSKGOQBHOVAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(C)C)C=C(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



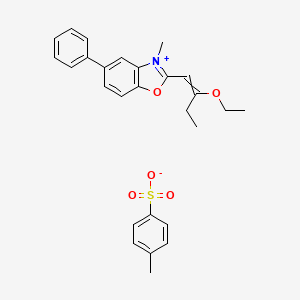

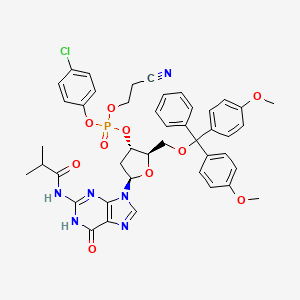
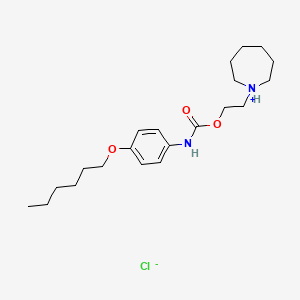
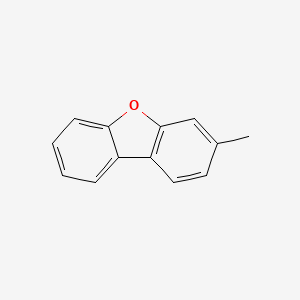
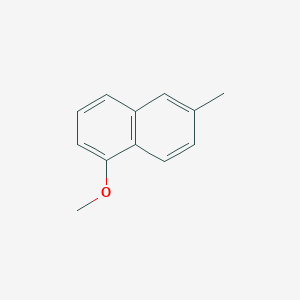
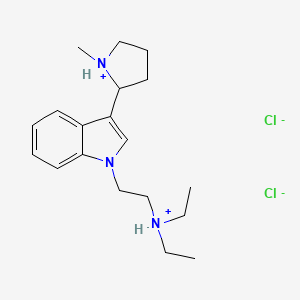
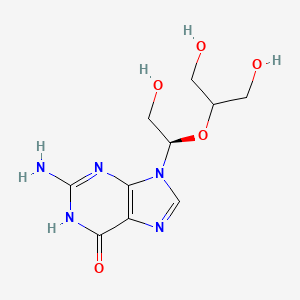
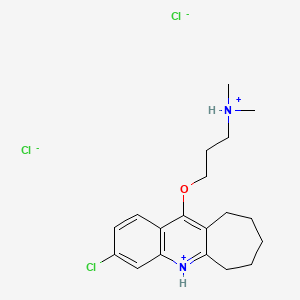
![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)
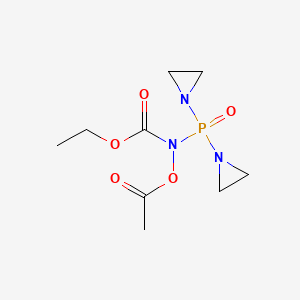
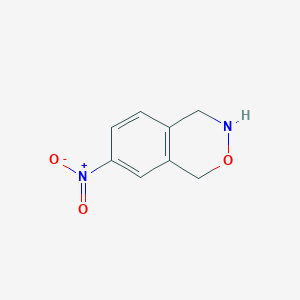
![Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)](/img/structure/B13760335.png)
